REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].[F:11][C:12]([F:24])([F:23])[C:13](=O)[CH2:14][C:15]([C:17]1[O:18][CH:19]=[CH:20][CH:21]=1)=O>C(O)(=O)C>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:15]([C:17]2[O:18][CH:19]=[CH:20][CH:21]=2)=[CH:14][C:13]([C:12]([F:24])([F:11])[F:23])=[N:10]1 |f:0.1|
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Name
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2-chlorophenylhydrazine hydrochloride
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Quantity
|
25 g
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Type
|
reactant
|
Smiles
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Cl.ClC1=C(C=CC=C1)NN
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Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)C=1OC=CC1)=O)(F)F
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 500 mL flask was weighed
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Type
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TEMPERATURE
|
Details
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then was cooled
|
Type
|
WASH
|
Details
|
was washed into a separatory funnel with 1.0 M NaOH and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate was separated
|
Type
|
WASH
|
Details
|
washed with 1.0 M NaOH, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
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FILTRATION
|
Details
|
The residue was filtered through a short column of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |